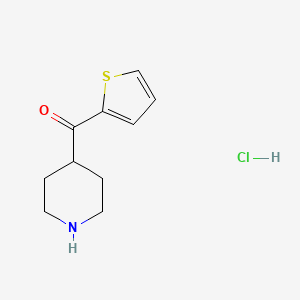

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVCWVIIKWIMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594694 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219540-76-8 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and thiophene moieties are prevalent scaffolds in numerous pharmacologically active agents, making this compound a valuable building block for drug discovery and development.[1][2][3] This document details a robust synthetic pathway via Friedel-Crafts acylation, outlines a complete analytical workflow for structural verification and purity assessment, and discusses the compound's potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction and Molecular Overview

This compound is a ketone derivative featuring a piperidine ring linked to a thiophene ring via a carbonyl group. The piperidine nucleus is a cornerstone in the design of central nervous system (CNS) agents, while the thiophene ring, an isostere of benzene, often confers unique pharmacological properties.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and subsequent biological testing. This guide elucidates a reliable synthetic strategy and the necessary characterization techniques to ensure the identity and quality of the final product.

Chemical Structure

The molecular structure consists of a central piperidine ring, with the nitrogen atom protonated and paired with a chloride counter-ion. The substituent at the 4-position is a thiophen-2-ylcarbonyl group.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of the parent compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NOS | [4] |

| Molecular Weight | 195.28 g/mol | [4] |

| CAS Number | 86542-98-5 | [5] |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |

Synthesis Pathway: N-Boc Protected Friedel-Crafts Acylation

The synthesis of this compound is most efficiently achieved through a multi-step process centered around a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the key carbon-carbon bond between the thiophene and piperidine moieties.[6][7] A critical aspect of this strategy is the temporary protection of the piperidine nitrogen to prevent it from acting as a Lewis base and coordinating with the catalyst, which would otherwise deactivate it. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the acylation conditions and its facile removal with acid.

The overall synthetic workflow involves three main stages:

-

Preparation of the Acylating Agent: Protection of piperidine-4-carboxylic acid and subsequent conversion to the acyl chloride.

-

Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the N-Boc-piperidine-4-carbonyl chloride and thiophene.

-

Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate

-

N-Boc Protection: To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane. Allow the mixture to warm to room temperature and stir overnight. Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

-

Acyl Chloride Formation: Dissolve the N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. A gas evolution will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is typically used immediately in the next step.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C.

-

Addition of Reactants: Add a solution of the crude acyl chloride from the previous step in anhydrous DCM to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C. Following this, add thiophene (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The regioselectivity of the acylation is directed to the 2-position of the thiophene ring, which is electronically favored due to the superior stabilization of the cationic intermediate via resonance.[6]

-

Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl. Extract the mixture with DCM. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product, N-Boc-4-(thiophene-2-carbonyl)piperidine, can be purified by column chromatography on silica gel.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-4-(thiophene-2-carbonyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Salt Formation: Cool the solution to 0 °C and slowly add a solution of 4M HCl in 1,4-dioxane (or ethereal HCl, 2-3 eq) with vigorous stirring. A precipitate will form.

-

Isolation: Stir the suspension at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound, as a solid.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[8][9][10]

Caption: General workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques. The exact values may vary depending on the solvent and instrument used.

| Technique | Expected Observations |

| ¹H NMR | Thiophene Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets of doublets, corresponding to the three protons on the thiophene ring.[11] Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.8-3.5 ppm). The protons alpha to the nitrogen will be deshielded and may appear as broad signals. A distinct signal for the proton at the C4 position (methine proton) will be observed. N-H Protons: A broad singlet for the two N⁺H₂ protons, typically downfield (δ ~9.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (δ ~190-200 ppm).[11] Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm). Piperidine Carbons: Four distinct signals in the aliphatic region (δ 25-55 ppm). |

| FT-IR | N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N⁺-H stretching of the secondary ammonium salt.[12] C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of an aryl ketone.[13] C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. Thiophene Ring Vibrations: Characteristic bands for C=C and C-S stretching in the fingerprint region (e.g., ~1400-1500 cm⁻¹ and 650-850 cm⁻¹).[14][15] |

| Mass Spec. (ESI+) | Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₁₀H₁₃NOS), with an expected m/z of approximately 196.08.[16] |

Potential Applications and Field-Proven Insights

This compound is not merely a chemical curiosity; it is a strategically designed building block for drug discovery. The piperidin-4-one core and its derivatives are recognized as privileged pharmacophores, appearing in compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][17]

-

Scaffold for CNS Agents: The piperidine moiety is a key component of many CNS-active drugs. This compound can serve as a starting point for the synthesis of novel ligands for opioid, dopamine, or serotonin receptors.[18]

-

Intermediate for Complex Heterocycles: The ketone functionality is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of other heterocyclic rings (e.g., pyrazoles, oximes).[19][20]

-

Bioisosteric Replacement: The thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability, altering lipophilicity, or enhancing target binding affinity.

Researchers utilizing this compound should consider its potential as a versatile intermediate. Its synthesis via the described Friedel-Crafts route is reliable, and its characterization is straightforward with standard analytical methods, making it an accessible and valuable tool for synthetic and medicinal chemistry programs.

References

- Vertex AI Search. (n.d.). CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW.

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation.

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- ResearchGate. (n.d.). IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl) ethanamine, (c) experimental of L2 and (d) DFT/B3LYP 6-311 ++ G (d,p) of L2.

- Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- Chem 355 Jasperse. (n.d.). Grignard Reaction.

- Bulletin of University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.

- Benchchem. (n.d.). Physicochemical Characteristics of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Web Pages. (n.d.). 1. Grignard Reaction.

- Google Patents. (n.d.). Acylation of thiophene.

- BLDpharm. (n.d.). 86542-98-5|Piperidin-4-yl(thiophen-2-yl)methanone.

- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.

- Google Patents. (n.d.). Acylation of thiophene.

- Benchchem. (2025). Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

- Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.

- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.

- Google Patents. (n.d.). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanone.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (Piperidin-4-yl)(thiophen-2-yl)methanone | C10H13NOS | CID 15337453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 86542-98-5|Piperidin-4-yl(thiophen-2-yl)methanone|BLD Pharm [bldpharm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tsijournals.com [tsijournals.com]

- 8. ijmr.net.in [ijmr.net.in]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

An In-Depth Technical Guide on the In Vitro Biological Activity of Piperidin-4-yl(thiophen-2-yl)methanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential in vitro biological activities of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride. Drawing upon established research into the constituent chemical scaffolds—piperidine and thiophene—this document synthesizes a predictive framework for the compound's bioactivity. We delve into its potential as an anticancer, antimicrobial, and neurological agent. Detailed, field-proven experimental protocols are provided for the systematic evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The compound this compound emerges from the strategic combination of two pharmacologically significant heterocyclic moieties: piperidine and thiophene. The piperidine ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] Similarly, the thiophene ring is a versatile building block found in a wide array of bioactive molecules, contributing to their pharmacological effects.[2][3] The hydrochloride salt form of the title compound enhances its solubility and stability, making it amenable to in vitro biological screening.

Given the rich pharmacology associated with its structural components, this compound is a compelling candidate for investigation across several therapeutic areas. This guide will explore its hypothesized in vitro biological activities, focusing on anticancer, antimicrobial, and neurological applications.

Predicted Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperidine and thiophene nuclei are independently recognized for their presence in potent anticancer agents.[4][5][6] Their combination in this compound suggests a strong potential for cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanistic Hypothesis: A Multi-pronged Assault on Cancer Cells

Based on the activities of related compounds, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Many piperidine derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax.[5]

-

Cell Cycle Arrest: The compound could potentially halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

-

Kinase Inhibition: Structurally similar thiophene-based molecules have demonstrated inhibitory activity against crucial kinases like EGFR, which are often dysregulated in cancer.[7]

Experimental Workflow for Anticancer Evaluation

A systematic in vitro evaluation of the anticancer potential of this compound would involve a multi-step process:

Caption: Workflow for in-vitro anticancer activity assessment.

Detailed Experimental Protocols

2.3.1. Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Predicted Antimicrobial Activity: A Potential Weapon Against Drug Resistance

Thiophene and piperidine derivatives have demonstrated significant antimicrobial properties against a range of pathogens, including drug-resistant strains.[8][9][10][11] This suggests that this compound could be a valuable lead in the development of new antimicrobial agents.

Mechanistic Hypothesis: Disrupting Microbial Defenses

The antimicrobial action of this compound could be attributed to:

-

Membrane Permeabilization: Thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to cell death.[9]

-

Enzyme Inhibition: The compound may target essential bacterial enzymes involved in cell wall synthesis or DNA replication.

-

Biofilm Disruption: Inhibition of biofilm formation is another potential mechanism, which is crucial for combating chronic infections.

Experimental Workflow for Antimicrobial Evaluation

The assessment of antimicrobial activity follows a structured approach from broad screening to more specific mechanistic studies.

Caption: Workflow for in-vitro antimicrobial activity evaluation.

Detailed Experimental Protocols

3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.3.2. Time-Kill Curve Assay

-

Culture Preparation: Prepare a bacterial culture at a specific concentration in a suitable broth.

-

Compound Addition: Add the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.

-

Viable Count: Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot log CFU/mL versus time to visualize the killing kinetics.

Predicted Neurological Activity: Modulating Neuronal Pathways

Both piperidine and thiophene scaffolds are found in compounds with significant neurological activity, including acetylcholinesterase inhibitors and antiseizure agents.[12][13][14] This suggests a potential for this compound to modulate neuronal signaling pathways.

Mechanistic Hypothesis: Targeting Key Neurological Receptors and Enzymes

Potential neurological activities could stem from:

-

Acetylcholinesterase (AChE) Inhibition: Thiophene derivatives have been identified as potent AChE inhibitors, a key target in Alzheimer's disease therapy.[12][13]

-

Sodium Channel Modulation: Some anticonvulsant drugs with similar structures act by modulating voltage-sensitive sodium channels.[14]

-

GABAergic System Interaction: The compound might interact with GABA receptors, which are central to inhibitory neurotransmission.

Experimental Workflow for Neurological Activity Evaluation

Investigating the neurological potential requires a combination of enzymatic and cell-based assays.

Caption: Workflow for in-vitro neurological activity screening.

Detailed Experimental Protocols

4.3.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Add the substrate ATCI to start the reaction.

-

Absorbance Measurement: Measure the formation of the yellow product at 412 nm over time.

-

Inhibition Calculation: Calculate the percentage of AChE inhibition and determine the IC50 value.

Data Summary

The following table provides a hypothetical summary of potential in vitro activities for this compound, based on the activities of structurally related compounds found in the literature.

| Biological Activity | Assay | Test System | Potential Endpoint | Reference Compounds' Activity Range |

| Anticancer | MTT Assay | MCF-7 (Breast), PC-3 (Prostate) | IC50 | 0.8 - 25 µM[1][5] |

| Annexin V/PI | PC-3 | Apoptosis Induction | Concentration-dependent increase[5] | |

| Antimicrobial | Broth Microdilution | E. coli, A. baumannii | MIC | 4 - 64 mg/L[8][9] |

| Time-Kill Assay | Colistin-Resistant E. coli | Bactericidal Effect | Observed at 2x and 4x MIC[9] | |

| Neurological | AChE Inhibition | In vitro enzymatic assay | % Inhibition / IC50 | Potent inhibition observed[12][13] |

| Anticonvulsant | In vivo seizure models | Seizure protection | Significant effect in MES and scPTZ tests[14] |

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for diverse biological activities. The convergence of the pharmacologically privileged piperidine scaffold and the versatile thiophene ring suggests that this compound warrants thorough in vitro investigation. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating its potential as an anticancer, antimicrobial, or neurological agent. Future studies should focus on lead optimization through structure-activity relationship (SAR) studies to enhance potency and selectivity, followed by in vivo efficacy and safety evaluations.

References

-

Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. PubMed. Available from: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available from: [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC - PubMed Central. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. Available from: [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. Available from: [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. National Library of Medicine. Available from: [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Request PDF. Available from: [Link]

-

Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available from: [Link]

-

(Piperidin-4-yl)(thiophen-2-yl)methanone. PubChem. Available from: [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. Available from: [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Piperidin-4-yl(thiophen-2-yl)methanone Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and methodologies essential for the characterization of this compound. The information herein is grounded in established scientific principles and supported by authoritative references to ensure reliability and reproducibility.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a central piperidine ring linked to a thiophene moiety via a carbonyl group. The hydrochloride salt form enhances its aqueous solubility and stability, a common strategy in pharmaceutical development.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Free Base Molecular Formula | C₁₀H₁₃NOS | [1] |

| Free Base Molecular Weight | 195.28 g/mol | [2] |

| Hydrochloride Salt Molecular Formula | C₁₀H₁₄ClNOS | N/A |

| Hydrochloride Salt Molecular Weight | 231.74 g/mol | N/A |

| CAS Number (Free Base) | 86542-98-5 | [3] |

Below is a diagram illustrating the chemical structure of the protonated form of Piperidin-4-yl(thiophen-2-yl)methanone as its hydrochloride salt.

Caption: Chemical structure of this compound

Physicochemical Characterization: A Methodical Approach

While extensive peer-reviewed data for this specific hydrochloride salt is not abundant, its properties can be reliably determined using standard analytical techniques. This section outlines the experimental protocols for key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a ramp rate of 1-2 °C/min near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten are recorded as the melting range.

For context, a related compound, (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, has a reported melting point of 238-239°C[4].

Solubility Profile

Understanding the solubility in various solvents is fundamental for formulation, purification, and analytical method development.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

Procedure: An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV.

-

Expression of Results: Solubility is typically expressed in mg/mL or mol/L.

Table 2: Expected Qualitative Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility due to the ionization of the piperidine nitrogen. |

| Methanol/Ethanol | Soluble | Polar protic solvents are likely to dissolve the salt. |

| Dichloromethane | Sparingly Soluble | Lower polarity may limit the dissolution of the ionic salt. |

| Hexanes | Insoluble | Non-polar solvents are not expected to dissolve the salt. |

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The primary basic center is the piperidine nitrogen.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. The proton on the piperidine nitrogen is expected to be exchangeable and may appear as a broad signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Key Expected Absorptions:

-

N-H stretch (salt): Broad absorption around 2400-2700 cm⁻¹

-

C=O stretch (ketone): Strong absorption around 1680-1700 cm⁻¹

-

C-S stretch (thiophene): Absorptions in the fingerprint region.

-

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source.

-

Analysis: The analysis is typically performed in positive ion mode.

-

Expected Result: The primary ion observed will correspond to the protonated free base [M+H]⁺ at an m/z of approximately 196.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

Protocol for Reverse-Phase HPLC

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., ~254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new batch of this compound.

Caption: Workflow for Physicochemical Characterization

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, field-tested protocols for their determination. By following these methodologies, researchers can ensure the quality, consistency, and proper characterization of this compound, facilitating its application in research and development. The provided frameworks for analysis are designed to be self-validating, promoting a high degree of scientific integrity.

References

-

ChemBK. (n.d.). (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Piperidin-4-yl(thiophen-2-yl)methanone Analogs

Executive Summary: The Piperidin-4-yl(thiophen-2-yl)methanone core is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of its analogs with various biological targets. We will dissect the scaffold into its three primary components—the piperidine ring, the thiophene moiety, and the ketone linker—to understand how modifications to each region influence pharmacological properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of potent and selective modulators based on this versatile chemical framework.

Introduction to the Core Scaffold: A Trifecta of Pharmacophoric Importance

The therapeutic potential of Piperidin-4-yl(thiophen-2-yl)methanone analogs stems from the unique combination of its constituent chemical motifs. Each part plays a distinct role in defining the molecule's overall physicochemical properties, target affinity, and metabolic stability.

The Pharmacophoric Significance of the Piperidine Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to impart favorable properties.[1][2] Its saturated, six-membered structure can adopt a stable chair conformation, allowing substituents to be precisely positioned in either axial or equatorial orientations for optimal target engagement.[3] The basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, enabling it to form critical ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a target's binding pocket.[4] This feature is crucial for anchoring the ligand and is a key driver of affinity for many receptors and enzymes.[5][6] Furthermore, the piperidine ring serves as a versatile scaffold for introducing a wide array of substituents, making it a focal point for SAR exploration.[1][7]

The Thiophene Ring: A Versatile Bioisostere

Thiophene is a five-membered, sulfur-containing aromatic heterocycle widely employed in drug design.[8] It is frequently used as a bioisosteric replacement for a phenyl ring.[8][9] This substitution can significantly alter a compound's properties; for instance, the lone pair of electrons on the sulfur atom can participate in hydrogen bonding, potentially improving solubility and target interactions.[8][9] Compared to benzene, the thiophene ring has a different electronic distribution and is generally more susceptible to metabolic oxidation at the sulfur atom, which can influence the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8] Its distinct size and electronic nature make it an important tool for probing the steric and electronic requirements of a binding site.[10][11]

The Ketone Linker: A Key Interaction Hub

The central methanone (ketone) group serves as a rigid linker connecting the piperidine and thiophene rings. Its carbonyl oxygen is a potent hydrogen bond acceptor, often forming a critical interaction with a hydrogen bond donor on the biological target. This interaction can be a primary determinant of binding affinity. The planarity and electronic nature of the carbonyl group also help to fix the relative orientation of the two heterocyclic rings, influencing the overall conformation of the molecule.

General Synthetic Strategies

The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone analogs is typically achieved through robust and well-established chemical methodologies. A common and versatile approach involves the coupling of a suitably protected piperidine precursor with a thiophene derivative.

A representative synthetic workflow often begins with a Grignard reaction between a thiophene halide (e.g., 2-bromothiophene) and a protected 4-piperidone, followed by oxidation to form the ketone.[12] Subsequent deprotection and N-functionalization of the piperidine ring allow for the introduction of diverse substituents to explore the SAR.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]

The Thiophene Scaffold: A Comprehensive Guide to its Therapeutic Potential in Drug Discovery

Introduction: The "Privileged" Status of a Simple Heterocycle

In the expansive world of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a quintessential example of such a scaffold.[1][2] Its rise to prominence is not accidental but is rooted in a unique combination of physicochemical properties that make it an invaluable tool for the drug development professional.[3][4]

Derived from the Greek words 'theion' (sulfur) and 'phaino' (to show), thiophene's journey in science began as an impurity in benzene.[3] Today, its significance is undisputed, ranking 4th in US FDA drug approvals for small molecules over the last decade, with at least 26 approved drugs featuring this core structure.[3][5]

The utility of the thiophene ring stems from several key attributes:

-

Bioisosterism: Thiophene is often used as a bioisostere of the phenyl ring. This substitution can subtly alter a molecule's properties, often leading to enhanced potency, improved pharmacokinetic profiles, or reduced toxicity.[1][3]

-

Electronic Properties: The presence of the sulfur atom with its lone pair of electrons makes the ring electron-rich, influencing its interactions with biological targets and facilitating versatile chemical modifications.[3][4]

-

Physicochemical Versatility: The incorporation of a thiophene nucleus can modify a compound's lipophilicity, solubility, and metabolic stability, properties that are critical for a drug's success in the body.[3]

-

Synthetic Accessibility: The thiophene ring and its derivatives can be synthesized through various robust and high-yielding chemical reactions, making them readily available for drug discovery campaigns.[3][6]

This guide provides an in-depth exploration of the therapeutic landscape of thiophene-containing compounds, delving into their mechanisms of action across key disease areas, outlining detailed protocols for their synthesis and evaluation, and offering a forward-looking perspective on their future in medicine.

Therapeutic Applications: A Multi-Front War on Disease

The structural and electronic versatility of the thiophene scaffold has enabled its application against a wide spectrum of diseases, from infectious agents to chronic inflammatory conditions and cancer.[7][8]

Anticancer Activity: Targeting Malignant Proliferation

The global burden of cancer necessitates a continuous search for more effective and less toxic therapeutic agents.[9][10] Thiophene derivatives have emerged as a powerful class of compounds that combat cancer through diverse mechanisms of action.[6][11][12]

Causality of Action: Thiophene-based anticancer agents often exert their effects by interfering with fundamental cellular processes required for cancer cell growth and survival. Their planar structure can facilitate intercalation with DNA or binding to the active sites of key enzymes. The primary mechanisms identified include:

-

Inhibition of Tyrosine Kinases: Many signaling pathways that are hyperactive in cancer are driven by tyrosine kinases. Thiophene derivatives, such as OSI-930, have been designed to block these enzymes, cutting off the signals that tell cancer cells to grow and divide.[3][10][11]

-

Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. By inhibiting them, thiophene compounds can lead to DNA damage and trigger cell death.[10][11]

-

Tubulin Interaction: The cytoskeleton, composed of microtubules (polymers of tubulin), is essential for cell division. Certain thiophene derivatives can disrupt microtubule dynamics, arresting the cell cycle and leading to apoptosis.[10][11]

-

Induction of Apoptosis: Many thiophene compounds can induce programmed cell death (apoptosis), often by increasing the levels of reactive oxygen species (ROS) within the cancer cells, which causes overwhelming oxidative stress.[10][11]

Table 1: Cytotoxicity of Selected Thiophene Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| SB-200 | MCF-7 (Breast) | MTT | <30 | [13] |

| SB-83 | MCF-7 (Breast) | MTT | <30 | [13] |

| Raltitrexed | Various | Various | Varies | [3] |

| OSI-930 | Various | Various | Varies | [3] |

Below is a diagram illustrating a simplified pathway of apoptosis induced by a generic thiophene compound via ROS generation.

Caption: Apoptosis induction via ROS pathway by a thiophene compound.

Antimicrobial Activity: Combating Infectious Threats

The rise of antimicrobial resistance is a critical global health challenge, demanding the discovery of new agents with novel mechanisms of action. Thiophene derivatives have a long history as effective antimicrobial agents, with activity against a broad range of bacteria and fungi.[14][15] Marketed drugs like the antibiotic Cefoxitin and the antifungal Sertaconazole underscore the success of this scaffold.[3][4][7]

Causality of Action: The antimicrobial efficacy of thiophenes is linked to their ability to disrupt essential microbial functions. Their lipophilic nature can facilitate passage through microbial cell membranes. Recent studies have identified several mechanisms:

-

Allosteric Enzyme Inhibition: Novel thiophene antibacterials have been shown to target DNA gyrase, an essential bacterial enzyme, but at a site distinct from that of fluoroquinolones. They act allosterically, stabilizing DNA-cleavage complexes and leading to bacterial cell death.[16] This different binding site means they can be effective against fluoroquinolone-resistant strains.

-

Membrane Permeabilization: Some thiophene compounds exert their effect by disrupting the integrity of the bacterial cell membrane, causing leakage of cellular contents and subsequent cell death.[17]

-

Inhibition of Fungal Ergosterol Synthesis: In fungi, thiophene-based azoles like Sertaconazole inhibit the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: Antimicrobial Activity of Thiophene Derivatives Against Resistant Bacteria

| Compound ID | Bacterial Strain | MIC₅₀ (mg/L) | Reference |

| Compound 4 | Colistin-Resistant A. baumannii | 16 | [17] |

| Compound 5 | Colistin-Resistant A. baumannii | 16 | [17] |

| Compound 8 | Colistin-Resistant A. baumannii | 32 | [17] |

| Compound 4 | Colistin-Resistant E. coli | 8 | [17] |

Anti-inflammatory Activity: Quelling Pathological Inflammation

Inflammation is a natural biological response, but when it becomes chronic, it underlies numerous diseases, including arthritis and cardiovascular disease.[18] Thiophene-based compounds are well-established as potent anti-inflammatory agents.[8][18] Several non-steroidal anti-inflammatory drugs (NSAIDs) on the market, such as Suprofen, Tiaprofenic acid, and Tenoxicam, are built around a thiophene core.[3][8]

Causality of Action: The primary mechanism for the anti-inflammatory action of these drugs is the inhibition of key enzymes in the arachidonic acid cascade. When a cell is damaged, arachidonic acid is released from the cell membrane and is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiophene-based NSAIDs position themselves in the active sites of these enzymes, blocking their activity and thus reducing inflammation.[18][19][20][21][22]

The diagram below shows the arachidonic acid pathway and the points of inhibition by thiophene-based drugs.

Caption: Inhibition of COX/LOX enzymes in the inflammatory cascade.

Neurological Disorders: Crossing the Blood-Brain Barrier

Treating neurodegenerative disorders (NDDs) like Alzheimer's and Parkinson's disease is exceptionally challenging, partly due to the formidable blood-brain barrier (BBB) that protects the central nervous system (CNS).[23] The inherent lipophilicity of the thiophene ring often enhances a molecule's ability to penetrate the BBB, making it a valuable scaffold for CNS-acting drugs.[24]

Causality of Action: The multifactorial nature of NDDs requires drugs that can address various pathological processes.[23][24] Thiophene derivatives are being developed to:

-

Modulate Protein Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) and Tau proteins is a key pathological hallmark. Thiophene-based ligands have been shown to bind to these aggregates and, in some cases, modulate their formation.[25][26][27]

-

Inhibit Acetylcholinesterase (AChE): Enhancing cholinergic neurotransmission by inhibiting AChE is a symptomatic treatment for Alzheimer's. Thiophene scaffolds have been incorporated into potent AChE inhibitors.[23]

-

Alleviate Oxidative Stress: Oxidative damage is a common feature of NDDs. The antioxidant properties of some thiophene compounds can help protect neurons from this damage.[24]

Marketed drugs like the antipsychotic Olanzapine and the anticonvulsant Tiagabine demonstrate the clinical success of thiophene-containing compounds in neurology.[3]

Synthesis and Experimental Protocols

The therapeutic promise of thiophene compounds is underpinned by robust and versatile synthetic chemistry. Understanding these methods is crucial for generating novel analogs for drug discovery programs.

Key Synthetic Methodologies

Two of the most powerful methods for constructing the thiophene ring are the Gewald and Paal-Knorr syntheses.

-

Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction that efficiently produces highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically using a base catalyst.[28][29][30] Its operational simplicity and the ready availability of starting materials make it a workhorse in medicinal chemistry.

-

Paal-Knorr Thiophene Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[31][32][33][34][35]

The workflow for the widely used Gewald synthesis is depicted below.

Caption: General workflow for the Gewald Aminothiophene Synthesis.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and biological evaluation of thiophene-containing compounds. Explanations for key steps are included to ensure technical accuracy and reproducibility.

Protocol 1: Synthesis of a Representative 2-Aminothiophene via Gewald Reaction

Objective: To synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Rationale: This protocol uses readily available starting materials (butane-2-one, ethyl cyanoacetate) and a common base catalyst (morpholine). The reaction is typically straightforward and serves as an excellent example of the Gewald synthesis.

Materials:

-

Butane-2-one (10 mmol, 0.72 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Elemental Sulfur (12 mmol, 0.38 g)

-

Morpholine (2 mmol, 0.17 g)

-

Ethanol (20 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: Combine butane-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in a 50 mL round-bottom flask containing 20 mL of ethanol.

-

Causality: Ethanol is a common polar solvent that facilitates the dissolution of the reactants and sulfur.

-

-

Catalyst Addition: Add morpholine (2 mmol) to the mixture.

-

Causality: Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and the active methylene group of ethyl cyanoacetate.

-

-

Reaction: Stir the mixture at 50-60°C under a reflux condenser. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: Gentle heating increases the rate of reaction and the solubility of sulfur without promoting significant side reactions.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a synthesized thiophene compound against a cancer cell line (e.g., MCF-7).

Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[36][37][38] It measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells, providing a reliable readout of a compound's cytotoxic effect.[39][40]

Materials:

-

MCF-7 cells (or other chosen cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized thiophene compound, dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well microtiter plate

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

Causality: This 24-hour period ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "cells only" (negative control) and "medium only" (blank) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Causality: During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

Causality: The formazan crystals are not water-soluble and must be dissolved to allow for spectrophotometric measurement.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Challenges and Future Perspectives

Despite the enormous success and potential of thiophene-containing compounds, challenges remain. A key consideration is the potential for metabolic bioactivation.[41] The sulfur atom of the thiophene ring can be oxidized by cytochrome P450 enzymes in the liver to form reactive metabolites, such as thiophene S-oxides or epoxides.[42][43][44] These reactive species can covalently bind to cellular macromolecules, which in some cases has been linked to hepatotoxicity, as was famously seen with the diuretic drug tienilic acid.[41][42][45]

This causality underscores the importance of careful toxicological profiling during drug development. Future research will focus on:

-

Designing Safer Analogs: A deeper understanding of structure-toxicity relationships will allow medicinal chemists to design new thiophene derivatives that are less prone to metabolic bioactivation.[5]

-

Targeted Delivery Systems: Encapsulating thiophene drugs in nanocarriers can help direct them to the site of disease, reducing systemic exposure and minimizing potential off-target toxicity.

-

Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can hit multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegeneration.[19][24]

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. kthmcollege.ac.in [kthmcollege.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. arkat-usa.org [arkat-usa.org]

- 30. Gewald Reaction [organic-chemistry.org]

- 31. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 32. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 33. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 34. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 35. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 36. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 37. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 38. clyte.tech [clyte.tech]

- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. acmeresearchlabs.in [acmeresearchlabs.in]

- 41. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

- 43. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride in bulk drug substance and pharmaceutical formulations. Two robust and reliable analytical methods are presented: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a straightforward UV-Vis Spectrophotometric method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on method implementation and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method transfer.

Introduction

This compound is a chemical intermediate with a molecular structure incorporating both a piperidine and a thiophene moiety.[6] Accurate and precise quantification of this compound is critical for quality control during synthesis, formulation development, and for ensuring the safety and efficacy of potential therapeutic agents derived from it. The development of validated analytical methods is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).

This guide presents two distinct yet complementary analytical approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC-UV method is the preferred technique for the quantification of this compound due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products. This makes it a stability-indicating method, which is crucial for shelf-life studies.

Principle of the HPLC-UV Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrochloride salt of the analyte is expected to be sufficiently polar to be retained on a C18 column with a suitable aqueous-organic mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.

Experimental Protocol: HPLC-UV Method

2.2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | The organic modifier (acetonitrile) controls the elution strength, while the acidic aqueous phase ensures consistent ionization of the analyte and good peak shape.[7][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8] |

| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and reproducibility. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[8] |

| Detection Wavelength | To be determined (estimated around 254 nm or 270 nm) | The thiophene moiety is expected to have significant UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte. |

| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |

2.2.2. Reagent and Sample Preparation

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL. These will be used to establish the calibration curve.

-

Sample Solution (for Assay): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 100 mL of the mobile phase.

2.2.3. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solutions in triplicate.

-

Inject the sample solution in triplicate.

-

Record the peak areas of the analyte.

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

HPLC Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][4][5]

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector if available.[2] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[3] |

| Accuracy | 98.0% to 102.0% recovery.[2] |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[3] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |

HPLC Workflow Diagram

Caption: Workflow for the HPLC-UV analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly for routine analysis of the pure substance or in simple formulations where excipients do not interfere.

Principle of the UV-Vis Spectrophotometric Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The thiophene ring in the analyte's structure is a chromophore that absorbs UV radiation, allowing for its quantification.

Experimental Protocol: UV-Vis Spectrophotometry

3.2.1. Instrumentation

A double-beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes (1 cm path length) is recommended.

3.2.2. Reagent and Sample Preparation

-

Solvent Selection: Methanol is a suitable solvent as it is transparent in the UV region and can dissolve the analyte.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.

3.2.3. Determination of Wavelength of Maximum Absorbance (λmax)

-

Prepare a 10 µg/mL solution of the analyte in methanol.

-

Scan the solution from 400 nm to 200 nm using methanol as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. This λmax should be used for all subsequent measurements.

3.2.4. Analysis Procedure

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument with methanol as the blank.

-

Measure the absorbance of each working standard solution in triplicate.

-

Measure the absorbance of the sample solution (prepared similarly to the standards) in triplicate.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

UV-Vis Method Validation

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated in accordance with ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The absorbance of the analyte should not be affected by the presence of excipients. This can be assessed by analyzing a placebo formulation. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | 98.0% to 102.0% recovery. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOD & LOQ | To be determined based on the signal-to-noise ratio. |

| Robustness | The method should be robust to small variations in λmax. |

UV-Vis Spectrophotometry Workflow Diagram

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. (Piperidin-4-yl)(thiophen-2-yl)methanone | C10H13NOS | CID 15337453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Cell-Based Assay for Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Abstract